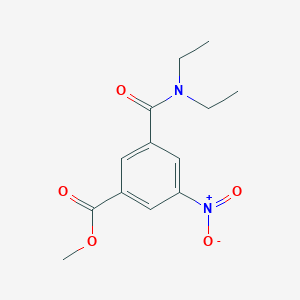![molecular formula C16H14N4O2S B11019158 N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11019158.png)
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound with a molecular formula of C16H14N4O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Benzotriazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.
Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the benzotriazinone intermediate.
Final Coupling: The final step involves coupling the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The benzotriazinone ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzotriazinone derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(methylsulfanyl)phenyl]-2-(2-oxo-3-phenyl-1-imidazolidinyl)acetamide
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- 4-Hydroxy-2-quinolones
Uniqueness
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide stands out due to its unique benzotriazinone ring structure and the presence of a methylsulfanyl group, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C16H14N4O2S/c1-23-12-6-4-5-11(9-12)17-15(21)10-20-16(22)13-7-2-3-8-14(13)18-19-20/h2-9H,10H2,1H3,(H,17,21) |
InChI Key |
HXKRHHFKDDWCCB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B11019077.png)
![trans-4-[({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11019079.png)
![4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11019084.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11019098.png)

![1-(Benzylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11019102.png)

![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11019115.png)
![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-3-{4-oxo-4H-pyrido[2,1-C][1,2,4]triazin-3-YL}propanamide](/img/structure/B11019117.png)


![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)propanamide](/img/structure/B11019156.png)


